5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

Übersicht

Beschreibung

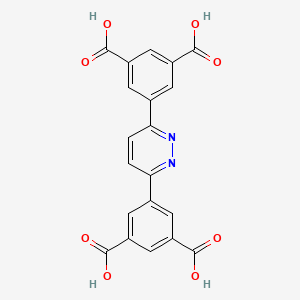

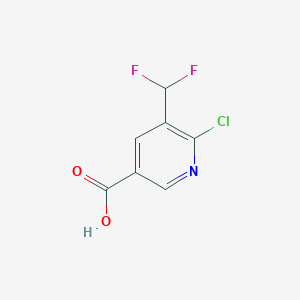

5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule containing two isophthalic acid moieties and one pyridine spacer . It is used as a linker for Metal Organic Frameworks (MOFs) in applications of iron detection and selective adsorption of carbon dioxide .

Chemical Reactions Analysis

5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is used in the synthesis of MOFs. For example, it is used in the synthesis of Ln-metal–organic framework (Ln-MOF) materials and Zn (II) metal–organic framework (MOF) .Wissenschaftliche Forschungsanwendungen

Hybrid Hydrogels and Solar Cells

This compound is used in the construction of dihybrid (GP) and trihybrid (GPPS) hydrogels . These hydrogels are used as active materials in dye-sensitized solar cells (DSSCs). The power conversion efficiency (PCE) of these DSSCs increases with the increase of PEDOT:PSS concentration, showing a maximum PCE of 4.5% .

Metal Organic Frameworks (MOFs)

“5,5’-(Pyridazine-3,6-diyl)diisophthalic acid” is a rigid bridging-type tetracarboxylic acid molecule used as a linker in MOFs . These MOFs have applications in iron detection and selective adsorption of carbon dioxide .

Detection of Polychlorinated Benzenes

Ln-metal–organic framework (Ln-MOF) materials constructed using this compound can selectively detect polychlorinated benzenes .

Highly Sensitive Detection of Fe3+ Ions

The same Ln-MOF materials mentioned above can also highly sensitively detect the Fe3+ ion with a Stern-Volmer constant (KSV) of 7.58 × 10^4 M^−1 .

Selective Adsorption of CO2

A Zn (II) metal–organic framework (MOF) containing this compound has two shapes of 1D open channels with suitable pore sizes, high porosity, and a highly polar pore system. This provides a good environment for the selective adsorption of CO2 .

Drug Delivery

This compound is also used in drug delivery systems. It is used in the construction of MOFs that serve as linkers in these systems .

Wirkmechanismus

Target of Action

5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule . It primarily targets Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis .

Mode of Action

This compound acts as a linker in the formation of MOFs . It contains two isophthalic acid moieties and one pyridine spacer . These structural features allow it to bridge metal ions or clusters, facilitating the formation of the framework structure .

Biochemical Pathways

Mofs synthesized using this compound have been shown to selectively adsorb carbon dioxide . This suggests that the compound may play a role in carbon capture and storage processes.

Pharmacokinetics

Given its use in the synthesis of mofs, it is likely that its bioavailability is influenced by factors such as solubility and stability .

Result of Action

The primary result of the action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is the formation of MOFs . These MOFs have been shown to selectively adsorb carbon dioxide , suggesting potential applications in environmental remediation.

Action Environment

The action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid can be influenced by various environmental factors. For instance, the solubility of the compound can affect its ability to form MOFs . Additionally, the stability of the resulting MOFs can be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGUDOOVNHZMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)

![N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3324111.png)

![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)